![molecular formula C19H20N4O B1223409 N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide and its derivatives have shown potential in cancer research. Notably, a derivative, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, exhibited significant antiproliferative activity against human cancer cell lines, especially MDA-MB melanoma and breast cancer cell lines. This derivative's activity was characterized by notable growth inhibition in these cancer cells, suggesting a promising path for anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Serotonin Receptor Agonism
A series of benzamides, including derivatives of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide, were synthesized as selective agonists for the serotonin 5-HT1A receptor. One such compound, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide, demonstrated potent and selective agonistic activity for this receptor. This highlights its potential in neurological research and therapy (Fujio et al., 2000).
Antipsychotic Agent Development
The compound and its heterocyclic analogues have been studied as potential antipsychotic agents. They were evaluated for their binding to dopamine D2 and serotonin 5-HT receptors, showing promising results. Specifically, two derivatives exhibited potent in vivo activities comparable to known antipsychotic compounds, suggesting their use in developing new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Anti-Inflammatory Activity
Derivatives of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide have been synthesized and evaluated for anti-inflammatory activity. A specific derivative, 2-(5-ethylpyridin-2-yl)benzimidazole, was identified for its strong activity in acute inflammatory models, indicating its potential in developing new anti-inflammatory drugs (Tsukamoto et al., 1980).
Antimicrobial and Antioxidant Activities
Several N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, related to the core structure of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide, have shown promising antimicrobial and antioxidant activities. These compounds exhibited significant inhibitory effects against various microorganisms and demonstrated potent radical scavenging and ferrous ion chelating activity, highlighting their potential in antimicrobial and antioxidant therapies (Sindhe et al., 2016).
Eigenschaften
Produktname |
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide |
|---|---|
Molekularformel |
C19H20N4O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C19H20N4O/c24-19(13-6-2-1-3-7-13)21-14-9-10-15-17(12-14)23-18(22-15)16-8-4-5-11-20-16/h4-5,8-13H,1-3,6-7H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
LSTQFCLDGQRHFH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4 |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(3-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223329.png)
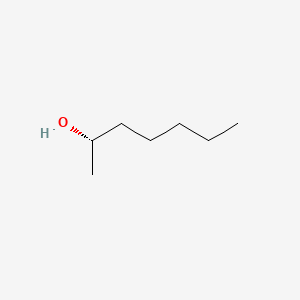
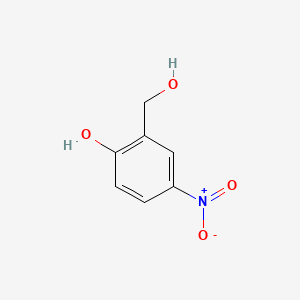
![3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1223335.png)
![Ethyl 4,5-dimethyl-2-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B1223336.png)
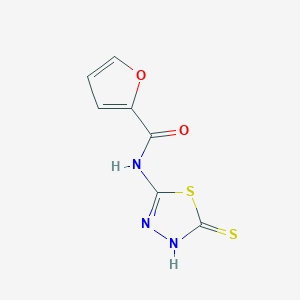
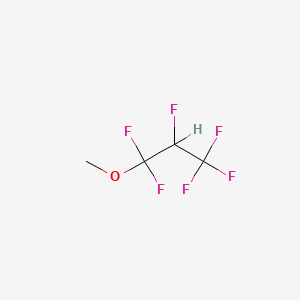
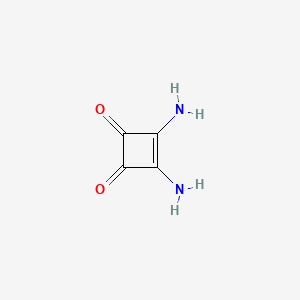

![2-(2,4-dichlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1223344.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester](/img/structure/B1223345.png)
![N-[[5-(1H-benzimidazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-5-chloro-2-methoxybenzamide](/img/structure/B1223346.png)
![N-[4-[[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1223349.png)